Azido-PEG1-methylamine: A Technical Guide for Advanced Bioconjugation and Drug Development
Azido-PEG1-methylamine: A Technical Guide for Advanced Bioconjugation and Drug Development
Introduction: The Molecular Swiss Army Knife of Bioconjugation
In the intricate landscape of modern drug development and biological research, the ability to selectively and stably link different molecular entities is paramount. Azido-PEG1-methylamine emerges as a powerful and versatile tool in this context, acting as a heterobifunctional linker designed for elegant and efficient bioconjugation. This guide provides an in-depth exploration of its chemical properties, synthesis, and diverse applications, offering both foundational knowledge and practical insights for researchers, scientists, and professionals in drug development.
At its core, Azido-PEG1-methylamine is a short-chain polyethylene glycol (PEG) derivative, a class of molecules renowned for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated biomolecules.[1][2] What sets this particular linker apart is its dual-ended functionality: a terminal azide group (-N₃) and a methylamine group (-NHCH₃).[3] This unique architecture allows for a two-step, orthogonal conjugation strategy, providing precise control over the assembly of complex molecular constructs. The azide group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the primary amine readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[4][5]
This guide will delve into the causality behind the experimental choices when utilizing Azido-PEG1-methylamine, providing not just protocols, but the scientific rationale that underpins them.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Azido-PEG1-methylamine is fundamental to its effective application. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| Systematic Name | 2-(2-azidoethoxy)-N-methylethanamine | [4] |
| CAS Number | 1835759-88-0 | [6] |
| Molecular Formula | C₅H₁₂N₄O | [3] |
| Molecular Weight | 144.17 g/mol | [7] |
| Purity | Typically >95% or >98% | [3][6] |
| Appearance | Varies (often an oil or solid) | N/A |
| Solubility | Soluble in aqueous media and DMSO | [4][6] |
| Storage Conditions | -20°C for long-term storage | [6] |
The hydrophilic PEG spacer enhances the water solubility of the linker and any molecule it is conjugated to, a critical feature for biological applications.[6]
Synthesis of Azido-PEG1-methylamine
While commercially available from various suppliers, understanding the synthesis of Azido-PEG1-methylamine provides valuable insight into its structure and potential impurities. The synthesis is typically a multi-step process starting from a readily available PEG precursor. While a specific protocol for the PEG1 variant is not widely published, the following general strategy, adapted from the synthesis of longer-chain analogues, can be applied.[8][9]
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a three-stage process:
-
Azidation: Introduction of the azide functionality onto one end of the PEG chain.
-
Activation of the other terminus: Modification of the terminal hydroxyl group to a better leaving group, such as a tosylate.
-
Amination: Introduction of the methylamine group via nucleophilic substitution.
Caption: Conceptual workflow for the synthesis of Azido-PEG1-methylamine.
Core Applications and Methodologies
The true power of Azido-PEG1-methylamine lies in its ability to facilitate a wide range of bioconjugation applications. Its heterobifunctional nature allows for the sequential and controlled linking of two different molecules.
Bioconjugation via Orthogonal Chemistry
A common application is the conjugation of a biomolecule (e.g., a protein or antibody) to another molecule (e.g., a small molecule drug, a fluorescent dye, or a nanoparticle). This is typically achieved in a two-step process:
Step 1: Amine-Reactive Conjugation
The methylamine group of Azido-PEG1-methylamine is reacted with a molecule containing an amine-reactive group, most commonly an NHS ester.[5] This reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[10]
Mechanism of NHS Ester Reaction with a Primary Amine
Caption: Simplified mechanism of NHS ester reaction with a primary amine.
Step 2: Click Chemistry Conjugation
The resulting molecule, now bearing a terminal azide group, can be reacted with a second molecule containing a terminal alkyne. This is achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[11] This reaction forms a stable triazole ring, linking the two molecules.[12]
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified overview of the CuAAC reaction mechanism.
Experimental Protocol: Two-Step Conjugation of a Protein to an Alkyne-Modified Small Molecule
This protocol provides a framework for the conjugation of a protein (containing accessible lysine residues) to a small molecule functionalized with a terminal alkyne, using Azido-PEG1-methylamine as the linker.
Materials:
-
Protein of interest (in a suitable amine-free buffer, e.g., PBS pH 7.4)
-
Azido-PEG1-methylamine
-
NHS-ester activation reagent (e.g., EDC and Sulfo-NHS) if starting with a carboxylic acid
-
Alkyne-modified small molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA or THPTA)
-
Desalting columns or dialysis equipment
-
Reaction buffers (e.g., PBS, sodium bicarbonate)
Step 1: Functionalization of the Protein with Azido-PEG1-methylamine
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Activation of Carboxylic Acids (if necessary): If the protein has accessible carboxylic acids to be targeted, activate them using a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS in MES buffer (pH 6.0) for 15 minutes at room temperature.
-
Amine Coupling: Add a 10- to 50-fold molar excess of Azido-PEG1-methylamine to the activated protein solution. If targeting primary amines (lysine residues), this step can be performed directly in a buffer at pH 7.2-8.5.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted Azido-PEG1-methylamine and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Step 2: Click Chemistry Reaction with the Alkyne-Modified Small Molecule
-
Prepare Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of the alkyne-modified small molecule in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of a copper ligand (e.g., THPTA for aqueous reactions) in water.
-
-
Reaction Setup:
-
To the azide-functionalized protein solution, add the alkyne-modified small molecule to a final concentration of 10-fold molar excess over the protein.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Final Purification: Purify the final protein conjugate to remove the catalyst, excess reagents, and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[13] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy and physicochemical properties.[14] Azido-PEG1-methylamine is an ideal building block for the synthesis of PROTACs, allowing for the modular assembly of the two binding ligands.[7][15] The length and composition of the PEG linker can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3]
Caption: Role of Azido-PEG1-methylamine as a linker in PROTACs.
Characterization of Conjugates
Following any bioconjugation reaction, it is crucial to characterize the resulting product to confirm successful conjugation, determine the degree of labeling, and ensure the integrity of the biomolecule.
Common Characterization Techniques:
-
UV-Vis Spectroscopy: Can be used to estimate the degree of labeling if the attached molecule has a distinct chromophore.
-
SDS-PAGE: A simple method to visualize an increase in the molecular weight of a protein after conjugation.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) can be used to separate the conjugate from unreacted starting materials and to assess purity.[11]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of attached linkers and molecules.[7][11]
Conclusion and Future Perspectives
Azido-PEG1-methylamine stands as a testament to the power of thoughtful molecular design in advancing biological and therapeutic research. Its heterobifunctional nature, combined with the robustness and specificity of click chemistry and amine-reactive coupling, provides a reliable and versatile platform for the construction of complex bioconjugates. From the development of targeted drug delivery systems and antibody-drug conjugates to the synthesis of innovative PROTACs, this linker offers a high degree of control and efficiency.
As the field of bioconjugation continues to evolve, the demand for well-defined, versatile linkers like Azido-PEG1-methylamine will undoubtedly grow. Future research may focus on the development of analogous linkers with varying PEG lengths to fine-tune the properties of the resulting conjugates, as well as the incorporation of cleavable moieties to allow for controlled release of payloads in specific biological environments. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this powerful molecular tool.
References
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021;64(12):8042-8052. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem Soc Rev. 2014;43(10):3525-3550. [Link]
-
Table of contents. The Royal Society of Chemistry. 2020. [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacol Transl Sci. 2021;4(4):1456-1463. [Link]
-
Protein DNA Bioconjugate Protocol. YouTube. Published September 15, 2020. Accessed January 24, 2026. [Link]
-
Impact of linker length on the activity of PROTACs. Bioorg Med Chem Lett. 2008;18(21):5942-5945. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. 2021;43(4):4-9. [Link]
-
Strategies for successful crosslinking and bioconjugation applications. YouTube. Published May 3, 2018. Accessed January 24, 2026. [Link]
-
The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. 1980. [Link]
-
Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Int J Nanomedicine. 2023;18:1615-1627. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Accessed January 24, 2026. [Link]
-
PEG Linkers. ADC Review, Journal of Antibody-drug Conjugates. Accessed January 24, 2026. [Link]
-
The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. MolecularCloud. Published July 28, 2025. Accessed January 24, 2026. [Link]
-
Analytical Measurement of PEGylated Molecules. Anal Chem. 2012;84(1):3-7. [Link]
-
Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PLoS One. 2025;20(10):e0333359. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Accessed January 24, 2026. [Link]
Sources
- 1. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in click chemistry for drug discovery and development [pubmed.ncbi.nlm.nih.gov]
- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. rsc.org [rsc.org]
- 9. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
